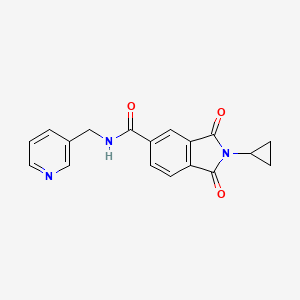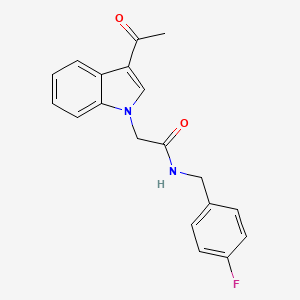
2-(3-acetyl-1H-indol-1-yl)-N-(4-fluorobenzyl)acetamide
概要
説明
2-(3-acetyl-1H-indol-1-yl)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core with an acetyl group at the third position and a fluorobenzyl acetamide moiety attached to the nitrogen atom of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(4-fluorobenzyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated at the third position using acetic anhydride in the presence of a base such as pyridine.
N-Alkylation: The acetylated indole is subjected to N-alkylation with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
化学反応の分析
Types of Reactions
2-(3-acetyl-1H-indol-1-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-(3-carboxy-1H-indol-1-yl)-N-(4-fluorobenzyl)acetamide.
Reduction: 2-(3-(1-hydroxyethyl)-1H-indol-1-yl)-N-(4-fluorobenzyl)acetamide.
Substitution: 2-(3-acetyl-1H-indol-1-yl)-N-(4-substituted benzyl)acetamide.
科学的研究の応用
2-(3-acetyl-1H-indol-1-yl)-N-(4-fluorobenzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(4-fluorobenzyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole core may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The fluorobenzyl moiety may enhance the compound’s binding affinity and selectivity for its targets.
類似化合物との比較
Similar Compounds
2-(3-acetyl-1H-indol-1-yl)-N-benzylacetamide: Lacks the fluorine atom on the benzyl ring.
2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorobenzyl)acetamide: Contains a chlorine atom instead of a fluorine atom on the benzyl ring.
2-(3-acetyl-1H-indol-1-yl)-N-(4-methylbenzyl)acetamide: Contains a methyl group instead of a fluorine atom on the benzyl ring.
Uniqueness
The presence of the fluorine atom in 2-(3-acetyl-1H-indol-1-yl)-N-(4-fluorobenzyl)acetamide may enhance its biological activity and selectivity compared to similar compounds. Fluorine atoms are known to influence the pharmacokinetic properties of molecules, such as their metabolic stability and membrane permeability.
特性
IUPAC Name |
2-(3-acetylindol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-13(23)17-11-22(18-5-3-2-4-16(17)18)12-19(24)21-10-14-6-8-15(20)9-7-14/h2-9,11H,10,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSENGGKEPUTXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![TRANS-4-[({[3-(1-NAPHTHYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4514482.png)
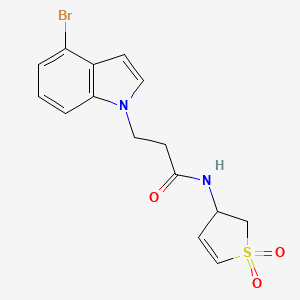
![8-(1H-indol-1-ylacetyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4514501.png)
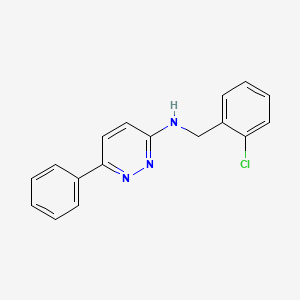
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B4514508.png)
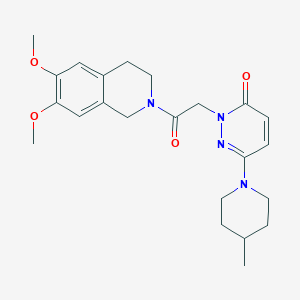
![2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4514528.png)
![1-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B4514530.png)
![3-(4-Chlorophenyl)-7-(ethylsulfanyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4514532.png)
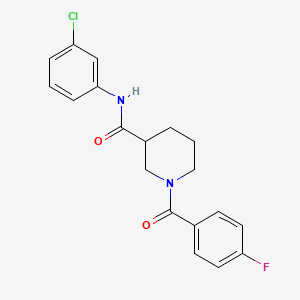
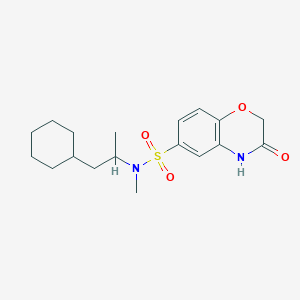
![7-(3,4-dimethoxyphenyl)-N-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4514556.png)
